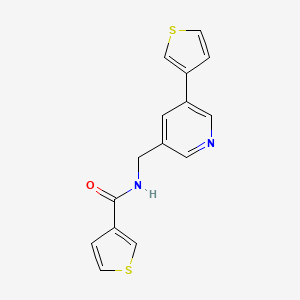

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOIHGYOGOQJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyridine derivatives. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various carbonyl compounds . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that thiophene carboxamide derivatives, including N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide, exhibit significant inhibition of IKK-2 (IκB kinase 2), an enzyme involved in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory cytokines, making these compounds potential candidates for treating various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma .

Anticancer Activity

Studies have shown that compounds containing thiophene moieties can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The interaction of this compound with specific cancer pathways may provide a novel approach to cancer therapy .

Antimicrobial Effects

Thiophene derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, which could be further explored for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance the conductivity and stability of these devices .

Sensors

Due to their ability to interact with various analytes, thiophene-based compounds are being investigated for use in chemical sensors. The selective binding properties of this compound can be utilized to develop sensors for detecting environmental pollutants or biological markers .

Case Studies

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Structural and Functional Differences

- Core Heterocycles : The target compound’s pyridine-thiophene backbone distinguishes it from thiazol-containing analogs (e.g., 4d in ) and tetrahydrothiazolo derivatives () . Thiazol rings in 4d and 4e () may enhance rigidity and metal-binding capacity, whereas the target’s pyridine-thiophene system prioritizes aromatic interactions.

- Substituent Effects: Halogenation: ’s compound incorporates a chloro-fluorophenyl group, which could improve lipophilicity and target binding compared to the target’s non-halogenated thiophene .

Implications for Physicochemical Properties

- Solubility : The absence of polar groups (e.g., morpholine in 4d) may reduce the target’s aqueous solubility compared to ’s compounds .

- Molecular Weight : The target (~311.4 g/mol) is smaller than ’s compound (400.5 g/mol), suggesting better bioavailability .

Bioactivity Considerations

- : Thiazol-pyridine derivatives with morpholine groups show promise in kinase inhibition due to their metal-coordinating thiazol rings .

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound features a thiophene ring system and is synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods typically involve the condensation of thiophene derivatives with pyridine derivatives, leading to the formation of the carboxamide structure.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thus affecting various biochemical pathways. For instance, it has been shown to interact with tubulin in cancer cells, mimicking the action of known anticancer agents like Combretastatin A-4 (CA-4) . The presence of the thiophene ring enhances its aromaticity and stability in binding interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For example, compounds structurally similar to this compound demonstrated significant cytotoxicity against Hep3B liver cancer cells, with IC50 values ranging from 5.46 µM to 12.58 µM. These compounds disrupt spheroid formation in cancer cell lines, indicating their potential to inhibit tumor growth .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2b | 5.46 | Hep3B |

| 2e | 12.58 | Hep3B |

| CA-4 | - | Reference |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Research indicates that thiophene derivatives can effectively inhibit various pathogens. For instance, compounds derived from thiophene structures have shown minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against specific bacterial strains .

Table 2: Antimicrobial Activity Overview

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 10 | - | Various pathogens |

Case Studies

- Anticancer Study : A study focused on thiophene carboxamide derivatives found that specific modifications led to enhanced binding affinity for tubulin, resulting in effective inhibition of cancer cell proliferation . The binding dynamics were assessed over a period of 100 ns at physiological temperature, confirming the stability and efficacy of these interactions.

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several thiophene derivatives against common pathogens. The results indicated that these compounds not only exhibited bactericidal effects but also showed low toxicity profiles, making them suitable candidates for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.